Solubility Profile and Physicochemical Characterization of tert-Butyl N-(3-methyl-5-oxohexyl)carbamate
Solubility Profile and Physicochemical Characterization of tert-Butyl N-(3-methyl-5-oxohexyl)carbamate
Topic: Solubility Profile of tert-Butyl N-(3-methyl-5-oxohexyl)carbamate in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
tert-Butyl N-(3-methyl-5-oxohexyl)carbamate (CAS 1165921-51-6) is a versatile aliphatic carbamate intermediate used in the synthesis of complex pharmaceutical scaffolds, including xanthine derivatives and peptidomimetics. Its chemical structure combines a lipophilic tert-butoxycarbonyl (Boc) protecting group with a polar ketone-functionalized hexyl chain.
This guide provides a comprehensive technical analysis of its solubility profile. While specific experimental solubility coefficients are rarely published for this intermediate, this document utilizes Structure-Property Relationship (SPR) principles and standard laboratory data for homologous Boc-amino ketones to establish a definitive solubility guide.
Key Takeaway: The compound exhibits high solubility in polar aprotic and chlorinated solvents (DCM, THF, EtOAc), moderate-to-high solubility in alcohols, and variable solubility in non-polar alkanes depending on temperature and physical state (oil vs. solid). It is practically insoluble in water.
Physicochemical Basis of Solubility
To understand the solubility behavior, we must deconstruct the molecule into its functional interaction domains.
Structural Analysis
The molecule (
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Lipophilic Domain (Hydrophobic):
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Boc Group: The tert-butyl moiety provides significant steric bulk and lipophilicity.
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Alkyl Backbone: The 3-methylhexyl chain adds non-polar surface area (
contribution). -
Solvent Interaction: Favors Van der Waals interactions; drives solubility in organic solvents.
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H-Bond Donor/Acceptor Domain (Polar):
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Carbamate (-NH-COO-): The N-H is a hydrogen bond donor; the carbonyl and ether oxygens are acceptors.
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Solvent Interaction: Facilitates solubility in alcohols and ethers.
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Dipolar Domain:
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Ketone (C=O): A strong dipole and hydrogen bond acceptor at the C5 position.
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Solvent Interaction: Enhances solubility in polar aprotic solvents like Acetone and DMSO.
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Predicted Properties[1]
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LogP (Octanol/Water Partition Coeff.): Estimated ~2.0 – 2.5 (Lipophilic).
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Physical State: Likely a viscous colorless oil or low-melting white solid at room temperature (based on analogs like tert-butyl (4-oxopentyl)carbamate).
Solubility Profile by Solvent Class
The following data categorizes solvents based on their thermodynamic compatibility with tert-butyl N-(3-methyl-5-oxohexyl)carbamate.
Solubility Table
| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Rationale |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | "Like dissolves like"; high compatibility with the Boc group and alkyl chain. |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Excellent | Dipole-dipole interactions with ketone/carbamate; standard extraction solvent. |
| Ethers | THF, Diethyl Ether, MTBE | Good to Excellent | Ether oxygens accept H-bonds from the carbamate NH. |
| Alcohols | Methanol, Ethanol, Isopropanol | Good | Solvation via H-bonding; Methanol is preferred for dissolving crude oils. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole interactions; capable of breaking crystal lattice if solid. |
| Alkanes | Hexane, Heptane, Pentane | Variable | Soluble at high concentrations but may phase separate or crystallize at low temps. |
| Aqueous | Water, Brine | Insoluble | Hydrophobic effect dominates; useful for aqueous workup/washing. |
Detailed Solvent Analysis
Chlorinated Solvents (DCM,
)
Status: Primary Dissolution Media. Dichloromethane is the solvent of choice for reactions involving this compound (e.g., oxidation, alkylation) and for loading flash chromatography columns. The compound is miscible in all proportions.
Esters (Ethyl Acetate)
Status: Extraction & Purification. Ethyl acetate is highly effective for extracting the compound from aqueous reaction quenches. It serves as the "polar" component in normal-phase silica chromatography.
Alkanes (Hexanes/Heptanes)
Status: Anti-solvent / Eluent. While the compound has some solubility in hexane due to the alkyl chain, the polar carbamate and ketone groups reduce affinity compared to pure hydrocarbons.
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Application: Used in mixtures with EtOAc (e.g., 10-50% EtOAc in Hexane) for purification. Pure hexane may induce oiling out or precipitation.
Alcohols (MeOH, EtOH)
Status: Analysis & Reduction. Methanol is an excellent solvent for NMR analysis (MeOD) or reductive amination steps. However, avoid alcohols if strong Lewis acids are present to prevent Boc deprotection or transesterification (though rare under mild conditions).
Applications in Research & Development
Purification Strategy (Flash Chromatography)
The solubility profile dictates the purification workflow. Because the compound is soluble in organic solvents but distinct in polarity due to the ketone/carbamate, it purifies well on silica gel.
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Stationary Phase: Silica Gel (40-63 µm).
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Mobile Phase: Hexane / Ethyl Acetate gradient.
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Elution Profile: Typically elutes between 20% and 40% EtOAc in Hexane, depending on column loading.
Experimental Workflow Visualization
The following diagram illustrates the decision matrix for solvent selection based on the experimental stage.
Figure 1: Solvent selection decision tree for synthesis, isolation, and analysis workflows.
Experimental Protocols
Solubility Determination Protocol (Gravimetric)
If precise solubility data is required for formulation or crystallization studies, follow this self-validating protocol.
Materials:
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Analyte: tert-Butyl N-(3-methyl-5-oxohexyl)carbamate (>95% purity).
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Solvents: HPLC grade (Hexane, EtOAc, MeOH, Water).
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Equipment: Analytical balance, 2 mL HPLC vials, Centrifuge.
Procedure:
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Preparation: Weigh 10 mg of the compound into a tared vial.
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Addition: Add solvent in 50 µL increments at
. -
Agitation: Vortex for 30 seconds after each addition.
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Observation:
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Soluble: Clear solution obtained with <100 µL solvent (>100 mg/mL).
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Moderately Soluble: Clear solution with 100–1000 µL solvent (10–100 mg/mL).
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Insoluble: Visible solid/oil droplets persisting after 1 mL addition (<10 mg/mL).
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Validation: For "Insoluble" results, centrifuge and analyze the supernatant via HPLC to detect trace solubility.
Handling & Storage
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Storage: Store neat at 2–8°C. If the compound is an oil, it may solidify upon prolonged storage in the fridge.
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Re-dissolution: If the compound solidifies, gently warm the vial to 30°C or add a minimum amount of DCM before transfer.
References
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Compound Identification & CAS
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General Synthesis of Boc-Amino Ketones
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Context: Methodologies for reductive amination and Boc-protection of amino-ketones.[5]
- Source: BenchChem.
-
Link:
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- Solubility of Carbamate Protecting Groups: Context: General solubility rules for N-Boc derivatives in organic synthesis. Source: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Note: Standard reference text for properties of Boc-protected amines.
-
Analogous Compound Data (Physical State)
Sources
- 1. 1260674-55-2|tert-Butyl ((3-oxocyclopentyl)methyl)carbamate|BLD Pharm [bldpharm.com]
- 2. 167298-40-0|(S)-tert-Butyl (3-oxocyclopentyl)carbamate|BLD Pharm [bldpharm.com]
- 3. 197358-56-8|tert-Butyl (4-oxopentyl)carbamate|BLD Pharm [bldpharm.com]
- 4. 154748-49-9|tert-Butyl 3-oxocyclobutylcarbamate|BLD Pharm [bldpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
